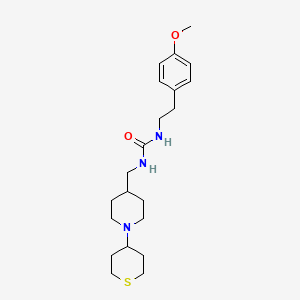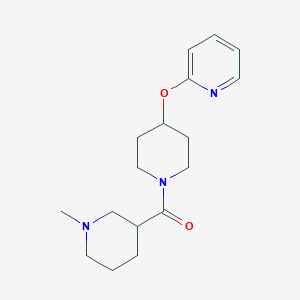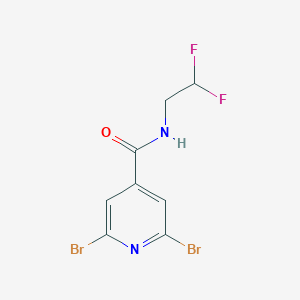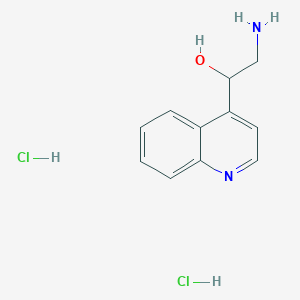![molecular formula C12H12N4O2 B3002160 [2-Oxo-2-(2-oxoimidazolidin-1-yl)ethyl]-phenylcyanamide CAS No. 1436324-05-8](/img/structure/B3002160.png)
[2-Oxo-2-(2-oxoimidazolidin-1-yl)ethyl]-phenylcyanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "[2-Oxo-2-(2-oxoimidazolidin-1-yl)ethyl]-phenylcyanamide" appears to be a derivative of imidazolidinone, which is a core structure in various pharmacologically active compounds. The imidazolidinone ring is known for its presence in substances with antiproliferative and antiangiogenic properties, as evidenced by the research on substituted phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonamides (PIB-SAs) . These compounds have shown significant activity against cancer cell lines and have been identified as potential anticancer agents due to their ability to disrupt the cell cycle and cytoskeleton, leading to cell death.
Synthesis Analysis
The synthesis of imidazolidinone derivatives typically involves the transformation of related precursors. For instance, ethyl 2-oxo-3(2H)-benzoxazoleacetate derivatives have been used as starting materials to produce 1-(2-hydroxyphenyl)-2,4-imidazolidinedione derivatives through reactions with ammonia, primary amines, or hydrazine . Although the specific synthesis of "this compound" is not detailed in the provided papers, the methodologies described could potentially be adapted for its synthesis, considering the structural similarities.
Molecular Structure Analysis
The molecular structure of imidazolidinone derivatives is crucial for their biological activity. The presence of the imidazolidinone ring is a common feature among compounds with antimitotic properties. The quantitative structure-activity relationships (QSAR) analyses, such as CoMFA and CoMSIA, have been used to understand the relationship between the molecular structure of PIB-SAs and their antiproliferative activities . These analyses can help in predicting the activity of new derivatives, including "this compound".
Chemical Reactions Analysis
The chemical reactivity of imidazolidinone derivatives is influenced by the functional groups attached to the core structure. For example, the transformation of hydantoins into 3H-2-oxoimidazo[2,1-b]benzoxazole derivatives has been achieved using phosphorus oxychloride . This indicates that the imidazolidinone ring can participate in various chemical reactions, which could be exploited to synthesize a wide range of biologically active compounds, including the one .
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazolidinone derivatives are determined by their molecular structure. These properties are essential for the pharmacokinetic and pharmacodynamic profiles of the compounds. While the specific properties of "this compound" are not provided, the properties of similar compounds, such as solubility, stability, and reactivity, can be inferred from related studies . These properties are important for the development of these compounds as therapeutic agents.
Safety and Hazards
This compound is classified as Acute Tox. 4 Oral, Eye Irrit. 2, Flam. Liq. 2, Skin Irrit. 2, Skin Sens. 1, and STOT SE 3 . It’s recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . Personal protective equipment such as dust masks, eyeshields, and gloves are recommended .
Propiedades
IUPAC Name |
[2-oxo-2-(2-oxoimidazolidin-1-yl)ethyl]-phenylcyanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O2/c13-9-15(10-4-2-1-3-5-10)8-11(17)16-7-6-14-12(16)18/h1-5H,6-8H2,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STSKGZAXEKXDBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C(=O)CN(C#N)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B3002078.png)
![3-oxo-2-(m-tolyl)-N-(2-(trifluoromethyl)phenyl)-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B3002082.png)

![2-Ethyl-5-((3-fluorophenyl)(3-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3002084.png)
![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B3002087.png)



![6-(6-Phenyl-2-azaspiro[3.3]heptan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3002094.png)
![2-(2,5-dioxopyrrolidin-1-yl)-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B3002095.png)


![2-[2-chloro-4-(trifluoromethyl)phenyl]-4-methyl-1(2H)-phthalazinone](/img/structure/B3002099.png)